N-(2,2-Diethoxyethyl)propan-1-amine

Description

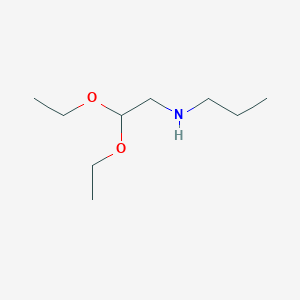

N-(2,2-Diethoxyethyl)propan-1-amine (C₉H₂₁NO₂, MW 191.27) is a primary amine featuring a diethoxyethyl substituent. This compound is frequently utilized as a synthetic intermediate due to its hydrophilic ethoxy groups, which enhance solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) . Its synthesis typically involves reductive amination or condensation reactions, as evidenced by protocols using NaBH₄ reduction or organocatalytic methods .

Properties

CAS No. |

81962-40-5 |

|---|---|

Molecular Formula |

C9H21NO2 |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-(2,2-diethoxyethyl)propan-1-amine |

InChI |

InChI=1S/C9H21NO2/c1-4-7-10-8-9(11-5-2)12-6-3/h9-10H,4-8H2,1-3H3 |

InChI Key |

WPKBVFTTZKQREB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCC(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

Primary vs. Tertiary Amines

- N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (C₂₀H₂₇N, MW 281.44): A secondary amine with bulky cyclohexyl and naphthyl groups. The steric hindrance reduces nucleophilicity compared to the primary amine in the target compound, making it less reactive in SN2 reactions but more stable in acidic conditions. Synthesized via reductive amination with 58% yield and high enantiomeric purity (99% ee) .

- N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (C₁₅H₁₉NO, MW 229.32): A tertiary amine with aromatic substituents. The dimethyl groups decrease basicity (pKa ~9–10 vs. ~10–11 for primary amines), while the naphthyl and thienyl groups introduce π-π stacking interactions, influencing crystallization behavior .

Ether-Containing Analogues

- N-(2-Methoxyethyl)-N-propylamine (C₆H₁₅NO, MW 117.19): Replacing diethoxy with a single methoxy group reduces hydrophilicity (logP ~0.8 vs. ~0.3 for the target compound). This derivative is used in small-molecule drug synthesis due to its compact structure .

- 3-(2-Ethylhexoxy)propan-1-amine, N-acetate (C₁₃H₂₇NO₂, MW 229.36): The long-chain ethylhexoxy group increases lipophilicity (logP ~3.5), making it suitable for lipid-based formulations .

Physicochemical Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.